molecular formula C15H22O2 B13571734 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one

1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13571734
M. Wt: 234.33 g/mol
InChI Key: HAIDFFWCMDGCTE-UHFFFAOYSA-N
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Description

1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl group, and a methylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-hydroxyacetophenone with tert-butyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to introduce the methylbutanone group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology can enhance the efficiency and sustainability of the process by providing better control over reaction parameters and reducing waste.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methylbutanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: 1-(5-(Tert-butyl)-2-oxophenyl)-3-methylbutan-1-one.

    Reduction: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutanol.

    Substitution: 1-(5-(Alkyl/aryl)-2-hydroxyphenyl)-3-methylbutan-1-one.

Scientific Research Applications

1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one can be compared with similar compounds such as:

    1-(4-Hydroxyphenyl)-3-methylbutan-1-one: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    1-(5-(Tert-butyl)-2-methoxyphenyl)-3-methylbutan-1-one: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.

    1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one: Has a different alkyl chain, leading to variations in its physical and chemical characteristics.

The presence of the tert-butyl group in this compound imparts unique steric and electronic effects, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-(5-tert-butyl-2-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C15H22O2/c1-10(2)8-14(17)12-9-11(15(3,4)5)6-7-13(12)16/h6-7,9-10,16H,8H2,1-5H3

InChI Key

HAIDFFWCMDGCTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O

Origin of Product

United States

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